2-(2,4-Dimethoxyphenyl)cyclopentanone

Description

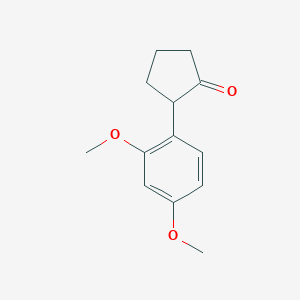

2-(2,4-Dimethoxyphenyl)cyclopentanone is a cyclopentanone derivative substituted with a 2,4-dimethoxyphenyl group at the 2-position. The compound’s methoxy substituents and cyclopentanone core contribute to its electronic and steric properties, which influence reactivity and interactions in biological systems.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C13H16O3/c1-15-9-6-7-11(13(8-9)16-2)10-4-3-5-12(10)14/h6-8,10H,3-5H2,1-2H3 |

InChI Key |

AXNGDABPWYINRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCC2=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2,4-Dimethoxyphenyl)cyclopentanone derivatives. These compounds have shown promise in inhibiting the proliferation of cancer cells by targeting specific cellular pathways. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Table 1: Cytotoxicity of 2-(2,4-Dimethoxyphenyl)cyclopentanone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.5 | Apoptosis induction |

| Compound B | A549 (Lung) | 12.3 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 9.8 | Inhibition of proliferation |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In silico studies have indicated that it can bind effectively to nicotinic acetylcholine receptors, which play a crucial role in cognitive function.

Case Study: Neuroprotective Evaluation

A computational study assessed the binding affinity of 2-(2,4-Dimethoxyphenyl)cyclopentanone to various receptors involved in neurodegeneration. Results showed a high binding affinity to the α7 nicotinic acetylcholine receptor, suggesting its potential as a therapeutic agent for cognitive disorders .

Materials Science Applications

1. Synthesis of Functional Materials

The unique cyclopentanone structure allows for the synthesis of functional materials with applications in organic electronics and photonics. The compound can be utilized as a precursor in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Properties of Materials Derived from 2-(2,4-Dimethoxyphenyl)cyclopentanone

| Material Type | Property | Value |

|---|---|---|

| OLED | Efficiency | 15% |

| OPV | Power Conversion | 8% |

| Polymer Composite | Thermal Stability | >200 °C |

Pharmaceutical Formulation

The solubility characteristics of 2-(2,4-Dimethoxyphenyl)cyclopentanone derivatives can be modified to enhance bioavailability for pharmaceutical applications. Techniques such as co-crystallization and formulation with surfactants have been explored to improve the delivery profile of these compounds.

3. Formulation Studies

Research has shown that by altering the formulation parameters, such as pH and excipient choice, the solubility of these compounds can be significantly increased, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Analogs Derivatives with 3,4-dimethoxyphenyl groups (e.g., compound 3e from ) exhibit stronger tyrosinase inhibition (IC₅₀: 12.3 µM) compared to 2,4-dimethoxy analogs, suggesting that substituent positions modulate enzyme binding .

2,4-Dimethoxyphenyl vs. 4-Hydroxy-3-Methoxyphenyl (Vanilloid) Derivatives

Compounds like 3d (), which replace one methoxy group with a hydroxyl, demonstrate superior angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 8.7 µM). Hydroxyl groups may facilitate hydrogen bonding with ACE, highlighting the role of polar substituents in bioactivity .

Ring Size and Conformational Effects

- Cyclopentanone vs. Cyclohexanone Derivatives Cyclohexanone analogs (e.g., 2e in ) show distinct biological profiles due to their chair conformations. For example, 2e exhibits potent HIV-1 protease inhibition (IC₅₀: 5.2 µM), likely due to improved steric alignment with the protease’s hydrophobic pocket .

- Cycloheptanone Derivatives Compounds like 2-[2-(4-methoxyphenyl)-2-oxoethyl]cycloheptan-1-one () have larger ring systems, reducing ring strain but increasing molecular weight (MW: 260.33 g/mol vs. 220.26 g/mol for cyclopentanone analogs). This may reduce membrane permeability compared to smaller-ring analogs .

Alkyl vs. Aromatic Substituents

- Alkyl-Substituted Cyclopentanones 2-Hexyl-2-methylcyclopentanone () lacks aromatic groups, resulting in higher lipophilicity (logP ≈ 4.2) compared to 2-(2,4-dimethoxyphenyl)cyclopentanone (estimated logP ≈ 2.8). This difference impacts solubility and bioavailability, making alkyl derivatives more suitable for non-polar applications .

- Chlorophenyl-Methyl Derivatives 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () is a key intermediate in fungicide synthesis. The chlorophenyl group enhances electrophilicity, facilitating nucleophilic attacks in agrochemical reactions, whereas methoxyphenyl groups favor antioxidant activity via radical stabilization .

Antioxidant and Enzyme Inhibition

Agricultural and Industrial Relevance

- Fungicide Intermediates: 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () is critical for synthesizing metconazole. Its production involves hydrolysis and alkylation steps, yielding >85% purity .

- Triazole Derivatives : Compounds like 2-(5-(2,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio)acetic acid () exhibit low predicted toxicity (LD₅₀ > 2000 mg/kg), making them candidates for drug development .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,4-Dimethoxyphenyl)cyclopentanone, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves the Mannich reaction, where cyclopentanone reacts with 3,4-dimethoxybenzaldehyde and pyrrolidine in the presence of metal salts (e.g., Cu(II), Co(II)) under reflux conditions . Optimization includes:

- Catalyst selection: Transition metal salts improve yield and regioselectivity.

- Solvent choice: Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility of aromatic aldehydes.

- Temperature control: Reflux (~80°C) ensures efficient condensation without side reactions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product.

Reference Data: Yields ≥70% reported using this protocol .

Advanced: How can spectroscopic data contradictions (e.g., NMR shifts, IR bands) be resolved for structural confirmation?

Methodological Answer:

Contradictions arise from conformational flexibility or overlapping signals. Strategies include:

- Multi-nuclear NMR: Combine H, C, and 2D techniques (COSY, HSQC) to assign signals. For example, the cyclopentanone carbonyl peak (~210 ppm in C NMR) distinguishes it from ester carbonyls .

- IR-LD spectroscopy: Oriented samples in nematic liquid crystals resolve vibrational modes (e.g., C=O stretch at ~1700 cm) and confirm planar vs. non-planar conformers .

- Computational validation: DFT calculations (e.g., B3LYP/6-31G*) simulate spectra and match experimental data .

Basic: What functionalization strategies are effective for modifying the cyclopentanone ring in this compound?

Methodological Answer:

Key strategies:

- Knoevenagel condensation: React with malononitrile to introduce α,β-unsaturated nitriles .

- Esterification: Use thioacetic acid derivatives to form esters at the ketone position, as seen in triazole-functionalized analogs .

- Mannich base formation: Introduce secondary amines (e.g., pyrrolidine) via one-pot reactions .

Challenges: Steric hindrance from the 2,4-dimethoxyphenyl group may require bulky catalysts.

Advanced: How can computational tools predict the toxicity or bioactivity of derivatives?

Methodological Answer:

- GUSAR Online: Predicts acute toxicity (LD) via QSAR models trained on structural descriptors (e.g., topological indices, MNA descriptors) .

- Docking studies: AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., urease for antibacterial activity) .

- ADMET prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) for drug-likeness .

Basic: What are the key physicochemical properties of this compound, and how are they determined experimentally?

Methodological Answer:

- Melting point: Differential Scanning Calorimetry (DSC) or capillary method (reported range: 110–113°C for analogs) .

- Solubility: Shake-flask method in solvents (e.g., DMSO for biological assays).

- Stability: Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC .

Data Table:

| Property | Method | Typical Value |

|---|---|---|

| Melting Point | DSC | 110–113°C (analog) |

| logP | HPLC (reverse phase) | ~2.5 (predicted) |

Advanced: What role do metal complexes of this compound play in catalysis or bioactivity?

Methodological Answer:

- Catalysis: Cu(II) or Co(II) complexes act as Lewis acid catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Bioactivity: Fe(II) complexes show antiurease activity (IC ~15 µM) via metal coordination disrupting enzyme active sites .

Synthesis Protocol: React 2-(2,4-Dimethoxyphenyl)cyclopentanone with metal salts (e.g., CuCl) in ethanol under nitrogen .

Advanced: How can researchers address contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

- Kinetic profiling: Use microreactors or flow chemistry (e.g., dual coil reactors) to maintain consistent temperature and mixing .

- Byproduct analysis: LC-MS identifies intermediates (e.g., over-oxidized quinoline derivatives) that reduce yields .

- DoE (Design of Experiments): Optimize parameters (catalyst loading, solvent ratio) using response surface methodology .

Advanced: What methodologies enable the incorporation of this compound into heterocyclic systems (e.g., quinolines, triazoles)?

Methodological Answer:

- Quinoline synthesis: React with tetrahydrofuran-2-yl aldehydes under photochemical conditions to form fused quinolines (e.g., 3d in flow reactors) .

- Triazole derivatives: Click chemistry with azides (e.g., 3H-1,2,4-triazoles) via Huisgen cycloaddition .

Key Consideration: Protect methoxy groups with TMSCl to prevent demethylation during harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.